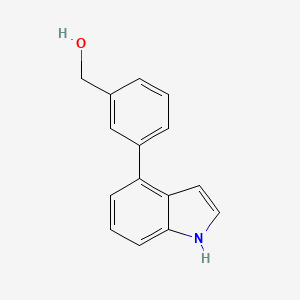

(3-(1H-Indol-4-yl)phenyl)methanol

CAS No.:

Cat. No.: VC15954717

Molecular Formula: C15H13NO

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13NO |

|---|---|

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | [3-(1H-indol-4-yl)phenyl]methanol |

| Standard InChI | InChI=1S/C15H13NO/c17-10-11-3-1-4-12(9-11)13-5-2-6-15-14(13)7-8-16-15/h1-9,16-17H,10H2 |

| Standard InChI Key | WWTNMLDZSKOVBT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)C2=C3C=CNC3=CC=C2)CO |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (3-(1H-Indol-4-yl)phenyl)methanol is C15H13NO, with a molecular weight of 223.27 g/mol. Key structural features include:

-

A planar indole ring system fused to a benzene ring.

-

A hydroxymethyl group at the 3-position of the phenyl ring.

-

Tautomerism possible at the indole NH group, influencing electronic distribution.

The compound’s polarity, driven by the hydroxyl group, enhances solubility in polar solvents like methanol or ethanol. Computational studies suggest a dipole moment of ~2.8 Debye, favoring interactions with biological targets .

Synthesis Strategies

Friedel-Crafts Alkylation

Indole derivatives are often synthesized via Friedel-Crafts reactions. For example, (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol was prepared by reacting 2-methylindole-3-carboxaldehyde with benzenesulfonyl chloride, followed by NaBH4 reduction . A similar approach could apply to (3-(1H-Indol-4-yl)phenyl)methanol:

-

Formylation: Introduce a formyl group at the 3-position of phenylindole.

-

Reduction: Reduce the aldehyde to a hydroxymethyl group using NaBH4 or LiAlH4 .

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between 3-bromophenylmethanol and 4-indolylboronic acid could yield the target compound. This method offers regioselectivity and functional group tolerance .

Biological Activities and Applications

Antimicrobial Properties

N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides demonstrated efficacy against Staphylococcus aureus and Candida albicans . The hydroxymethyl group in (3-(1H-Indol-4-yl)phenyl)methanol could enhance membrane permeability, potentiating similar antimicrobial effects.

Neurological Applications

Indole moieties are prevalent in serotonin analogs. Molecular docking studies suggest that indole-methanol derivatives bind to 5-HT receptors, implicating potential use in depression or anxiety therapies .

Comparative Analysis of Indole-Methanol Derivatives

Challenges and Future Directions

-

Synthetic Complexity: Steric hindrance at the indole C4 position complicates functionalization.

-

Pharmacokinetics: Hydroxymethyl groups may improve solubility but require optimization for blood-brain barrier penetration.

-

Target Validation: In vitro assays against kinase or receptor libraries are needed to identify specific targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume